Atorvastatin calcium is a synthetic lipid-lowering agent belonging to the statin class of drugs. [, ] In scientific research, atorvastatin calcium serves as a valuable tool for investigating the role of cholesterol biosynthesis pathways and their impact on various cellular processes. [, , ] Its ability to inhibit 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis, makes it a crucial reagent for studying cellular signaling cascades, phenotypic modulation, and potential therapeutic applications. [, , , ]
Atorvastatin calcium undergoes oxidation in the presence of potassium periodate (KIO4). [] The remaining KIO4 reacts with Para-Anisidine (P-ANS) in an acidic medium, resulting in a yellowish dye complex with maximum absorption at 538 nm. [] This reaction forms the basis for a reverse indirect spectrophotometric method for estimating atorvastatin calcium concentration. [] Atorvastatin calcium can also form co-amorphous solids with maleic acid. [] This is achieved using the spray drying method, and the resulting co-amorphous solid demonstrates increased solubility compared to pure atorvastatin calcium. [] Another study investigated the formation of multicomponent solids with dipicolinic acid using the liquid-assisted grinding method. []
Atorvastatin calcium is classified as a statin, a class of drugs that inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase, which plays a central role in cholesterol biosynthesis. It is utilized to manage dyslipidemia and reduce the risk of cardiovascular diseases. Atorvastatin is marketed under various brand names, including Lipitor. The compound is typically administered in its calcium salt form to enhance solubility and bioavailability .
The synthesis of atorvastatin calcium involves several steps, with various methods reported in the literature. A notable synthesis route includes:
Atorvastatin calcium participates in various chemical reactions during its synthesis and metabolism:
These reactions are optimized to ensure high yields and purity of the final product .
Atorvastatin functions primarily as an inhibitor of HMG-CoA reductase:
The mechanism enhances cardiovascular health by reducing plaque formation in arteries.
Atorvastatin calcium exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceutical products .
Atorvastatin calcium has significant applications in medicine:
The original industrial synthesis of atorvastatin calcium, commercialized as Lipitor®, employed a linear Paal-Knorr pyrrole condensation strategy. This route required six steps (excluding precursor synthesis), starting from the condensation of 1,4-dicarbonyl compound 2 with amine 3 to form the pentasubstituted pyrrole core [1]. Key limitations included moderate yields (<50%) and the use of hazardous reagents like hydrogen bromide in the synthesis of the chiral sidechain precursor. A significant advance came in 2015 with the introduction of a münchnone cycloaddition pathway, which improved regioselectivity but still required eight synthetic steps [1].
In 2019, a breakthrough Ugi multicomponent reaction (U-4C)-based synthesis revolutionized the approach:
Table 1: Evolution of Atorvastatin Synthetic Routes
Route | Report | Steps | Key Innovation |
---|---|---|---|
Paal-Knorr (Industrial) | Roth | 6 | Linear pyrrole condensation |
Münchnone Cycloaddition | 2015 | 8 | Regioselective dipolar cycloaddition |
Ugi Multicomponent | 2019 | 4 | Convergent isocyanide-based assembly |
This Ugi approach reduced the step count by 43% compared to prior methods, establishing multicomponent reactions as a superior strategy for pentasubstituted pyrrole synthesis [1].
The pentasubstituted pyrrole core of atorvastatin calcium requires precise stereochemical control, particularly at the C3 and C5 positions of the pharmacophoric (3R,5R)-dihydroxyheptanoic acid sidechain. Modifications to this hybrid architecture have demonstrated significant impacts on biological activity. Hybrid derivatives linking the C2 position of the pyrrole to quinoline moieties via alkyl tethers show chain-length-dependent antiplasmodial activity:
The electronic asymmetry between the two independent molecules ("a" and "b" types) in the crystalline asymmetric unit arises from differential hydrogen bonding and crystal packing forces. Solid-state nuclear magnetic resonance studies reveal distinct chemical shift anisotropy tensors for corresponding carbon sites in these molecules, confirming stereoelectronic variations induced by crystalline environment [7].
Atorvastatin calcium exists as a trihydrated 2:1 complex (atorvastatin:calcium) in its stable Form I polymorph. The calcium ion coordinates with:
Table 2: Calcium Coordination Impact on Material Properties
Parameter | Atorvastatin Free Acid | Atorvastatin Calcium | Effect |
---|---|---|---|
Solubility | Low | Moderate | Enhanced bioavailability |
Hygroscopicity | High | Low | Improved formulation stability |
Crystal Polymorphs | Unreported | ≥3 distinct forms | Form I most thermodynamically stable |
Calcium coordination significantly alters aggregation behavior:
¹H-¹⁵N heteronuclear single quantum correlation nuclear magnetic resonance indicates that calcium-free atorvastatin interacts with amyloid-β via the ¹⁶KLVF¹⁹ hydrophobic cluster, utilizing its p-fluorophenyl and carboxamide groups [4].
Traditional hydroxynitrile (ethyl (R)-4-cyano-3-hydroxybutyrate, HN) synthesis for atorvastatin’s sidechain faced environmental and safety challenges:
Codexis Inc.’s biocatalytic process (2006 Presidential Green Chemistry Award winner) redesigned this synthesis using three engineered enzymes:
Table 3: Environmental Benefits of Biocatalytic vs. Chemical Synthesis
Metric | Traditional Process | Biocatalytic Process | Improvement |
---|---|---|---|
Yield | 40–50% | >95% | ≥90% increase |
Byproduct Mass | 6.0 kg/kg product | 1.5 kg/kg product | 75% reduction |
Energy Intensity | High | Low | ≥60% reduction |
Distillation | Required | Eliminated | 100% reduction |
This enzymatic technology, commercialized by Lonza, exemplifies green-by-design principles through waste reduction, inherent safety, and atom efficiency while supplying ∼440,000 pounds annually of enantiopure hydroxynitrile for atorvastatin manufacture [3] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7